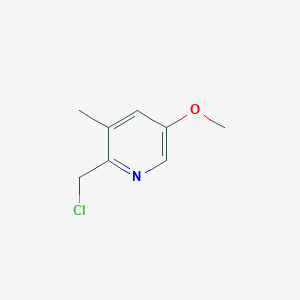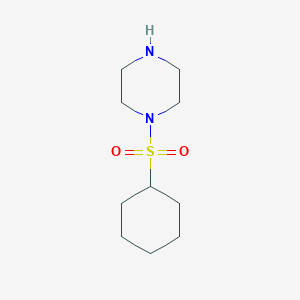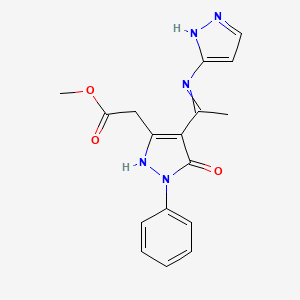
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine is a chemical compound with the molecular formula C9H10N2. It is also known by other names such as Myosmine and 2-(3-Pyridyl)-1-pyrroline . This compound is a natural alkaloid found in tobacco and is structurally similar to nicotine .
準備方法
The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one . This reaction is typically carried out under specific conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce pyrrolidine derivatives.
科学的研究の応用
This compound has several scientific research applications. It is used in the study of metal complexes, particularly iron and cobalt complexes, due to its ability to stabilize low-valent oxidation states. Additionally, it has potential therapeutic properties and is being investigated for its analgesic, sedative, and anti-cancer properties. In the field of catalysis, derivatives of this compound are used in the development of multi-functional spin-crossover switches and biomedical sensors.
作用機序
The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. It is known to interact with nicotinic acetylcholine receptors, similar to nicotine . This interaction leads to the activation of these receptors, resulting in various physiological effects. The compound’s ability to stabilize metal complexes also plays a role in its mechanism of action in catalysis and other applications.
類似化合物との比較
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine is similar to other pyridine and pyrrolidine derivatives. Compounds such as 2-(3-Pyridyl)-1-pyrroline (Myosmine) and pyrrolo[3,4-c]pyridine derivatives share structural similarities . this compound is unique in its ability to stabilize low-valent oxidation states of metals and its potential therapeutic properties. Other similar compounds include 5-(3,4-dihydro-2H-pyrrol-5-yl)-pyrimidine derivatives, which are also studied for their antiviral and therapeutic properties .
特性
分子式 |
C12H17N3 |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
3-(3,4-dihydro-2H-pyrrol-5-yl)-N-ethyl-N-methylpyridin-2-amine |
InChI |
InChI=1S/C12H17N3/c1-3-15(2)12-10(6-4-9-14-12)11-7-5-8-13-11/h4,6,9H,3,5,7-8H2,1-2H3 |
InChIキー |
VVBOVPKRVKYDGO-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C1=C(C=CC=N1)C2=NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)
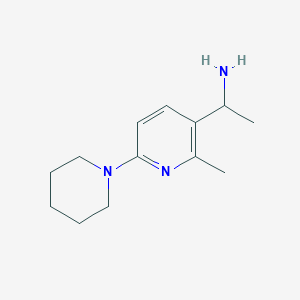
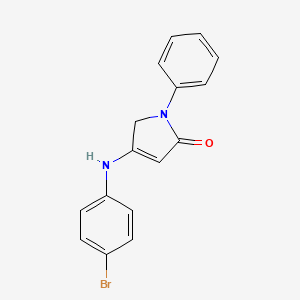


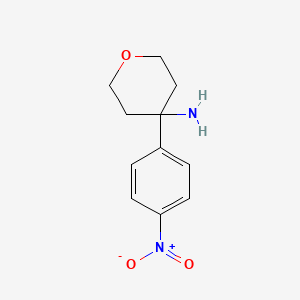
![7-Bromo-6-methylbenzo[d]thiazol-2-amine](/img/structure/B11807734.png)
